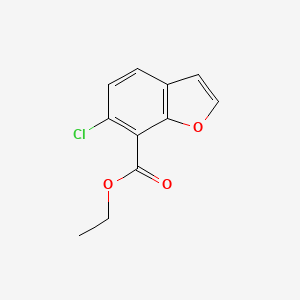

Ethyl 6-chlorobenzofuran-7-carboxylate

Description

Properties

CAS No. |

379230-46-3 |

|---|---|

Molecular Formula |

C11H9ClO3 |

Molecular Weight |

224.64 g/mol |

IUPAC Name |

ethyl 6-chloro-1-benzofuran-7-carboxylate |

InChI |

InChI=1S/C11H9ClO3/c1-2-14-11(13)9-8(12)4-3-7-5-6-15-10(7)9/h3-6H,2H2,1H3 |

InChI Key |

BWSJOFNDFWVHKR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC2=C1OC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the benzofuran ring significantly alter physicochemical and biological properties. Key analogs include:

(a) Ethyl 3-Amino-6-Bromobenzofuran-2-Carboxylate

- Structure: Bromine at the 6-position, amino group at the 3-position, and ethyl ester at the 2-position.

- The amino group introduces basicity, contrasting with the neutral chlorine in the target compound. The ester group at the 2-position (vs. 7-position) may alter ring planarity and conjugation .

(b) Methyl 3-Amino-2-Fluorobenzoate

- Structure: Fluorine at the 2-position, amino group at the 3-position, and methyl ester.

- Comparison : The fluorine atom’s strong electron-withdrawing effect contrasts with chlorine’s moderate electronegativity. The methyl ester (vs. ethyl) reduces lipophilicity, impacting solubility and metabolic stability .

(c) Ethyl 2-Amino-7′-Chloro-4′,6′-Dimethoxy-... (Compound 4b)

- Structure : A spirocyclic benzofuran-benzo[b]thiophene hybrid with chloro, methoxy, and ester groups.

- Comparison : The spiro architecture introduces conformational rigidity absent in the planar benzofuran core of the target compound. Methoxy groups enhance electron-donating effects, counterbalancing chlorine’s electron withdrawal. Such structural complexity often correlates with improved receptor binding in drug candidates .

Preparation Methods

One-Pot Halogenation-Cyclization

Recent advancements explore tandem halogenation and cyclization in a single reactor. Combining NCS halogenation with Pd-catalyzed coupling reduces purification steps, though yields remain moderate (60–65%) due to competing side reactions.

Yield Optimization and Scalability

Industrial-scale production requires balancing cost and efficiency. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.05–0.1 equiv Pd | Maximizes turnover |

| Reaction Temperature | 50–70°C | Prevents decomposition |

| Solvent Polarity | Medium (e.g., toluene) | Enhances solubility |

Patent CN110818661B reports a six-step total yield of 24.16% for analogous compounds, highlighting challenges in multi-step syntheses. Scaling the coupling step to 1.54 mol scale maintained yields at 70–71%, demonstrating robustness.

Analytical Characterization

Critical characterization data for ethyl 6-chlorobenzofuran-7-carboxylate include:

Q & A

Basic: What synthetic strategies are optimal for preparing Ethyl 6-chlorobenzofuran-7-carboxylate with high purity?

Methodological Answer:

The synthesis of halogenated benzofuran carboxylates typically involves cyclization of substituted phenols with α,β-unsaturated esters, followed by halogenation. For 6-chloro substitution, chlorination can be achieved using reagents like sulfuryl chloride (SOCl) or N-chlorosuccinimide (NCS) under controlled conditions. Key parameters include:

- Temperature : Maintain ≤40°C to avoid overhalogenation or ester hydrolysis .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction homogeneity and halogenation efficiency .

- Post-synthesis purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Validate purity via HPLC (≥98% by area normalization) and NMR (absence of extraneous proton signals) .

Basic: How can structural confirmation of this compound be reliably achieved?

Methodological Answer:

A multi-technique approach is critical:

- H/C NMR : Assign aromatic protons (e.g., deshielded H-5 due to electron-withdrawing Cl and ester groups) and ester carbonyl signals (~165-170 ppm in C). Compare with DFT-calculated chemical shifts for validation .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] with <3 ppm error. Fragmentation patterns (e.g., loss of COOEt group) aid structural verification .

- X-ray crystallography (if crystalline): Resolve bond lengths/angles to confirm regiochemistry. Use SHELX for refinement (R-factor <0.05 for high confidence) .

Advanced: How do electronic effects of the 6-chloro substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing Cl group activates the benzofuran core toward nucleophilic aromatic substitution (SNAr) but deactivates it toward electrophilic reactions. For Suzuki-Miyaura coupling:

- Optimized conditions : Use Pd(PPh) (2 mol%), aryl boronic acid (1.2 eq.), and KCO in DMF/HO (3:1) at 80°C. Monitor via TLC to prevent over-reaction .

- Electronic mapping : DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity at C-5 (para to Cl) due to lowered electron density. Validate with Hammett substituent constants (σ for Cl = +0.37) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

Single-crystal X-ray diffraction resolves puckering and substituent orientation:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100K to minimize thermal motion artifacts.

- SHELX refinement : Apply TWIN/BASF commands for twinned crystals. Analyze hydrogen bonding (e.g., C–H···O interactions between ester carbonyl and adjacent Cl) to explain packing stability .

- Comparison with computational models : Overlay crystallographic coordinates with DFT-optimized geometries (RMSD <0.2 Å confirms accuracy) .

Advanced: What methodologies assess the compound’s potential as a kinase inhibitor scaffold?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., CDK2, PDB: 1H1S). Prioritize poses with ΔG ≤−8 kcal/mol and hydrogen bonds to hinge regions .

- SAR studies : Synthesize derivatives (e.g., 6-F, 6-Br) and test IC against kinase panels. Correlate substituent electronegativity with activity .

- ADME prediction : SwissADME evaluates logP (ideal 2–3) and PAINS filters to exclude promiscuous binders .

Advanced: How to address contradictory spectral data in structural elucidation?

Methodological Answer:

Contradictions (e.g., NMR vs. computational shifts) require systematic validation:

- 2D NMR (COSY, HSQC) : Resolve spin systems and H-C correlations. For example, NOESY can confirm spatial proximity of Cl and ester groups .

- Isotopic labeling : Introduce C at the carbonyl to track ester hydrolysis intermediates via LC-MS .

- In situ IR : Monitor reaction progress (e.g., ester C=O stretch at 1720 cm) to identify side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.